2-Amino-3-(4-chlorophenoxy)-2-methylpropanenitrile
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Overview
Description
2-Amino-3-(4-chlorophenoxy)-2-methylpropanenitrile is an organic compound that features a nitrile group, an amino group, and a chlorophenoxy group attached to a propanenitrile backbone
Mechanism of Action
Target of Action
Similar compounds are often used as laboratory chemicals for the synthesis of substances , suggesting that it may interact with a variety of molecular targets.
Biochemical Pathways
It’s possible that the compound could influence multiple pathways due to its potential role in substance synthesis .
Result of Action
Given its potential use in substance synthesis , it may have diverse effects depending on the context of its use.
Biochemical Analysis
Biochemical Properties
Similar compounds such as 2-amino-4H-pyran-3-carbonitrile derivatives have been shown to exhibit a wide range of interesting biological activities .
Cellular Effects
Related compounds such as 4-amino-2-chlorophenol have been shown to have nephrotoxic potential when tested with isolated renal cortical cells from male Fischer 344 rats .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 2-Amino-3-(4-chlorophenoxy)-2-methylpropanenitrile on cellular function in in vitro or in vivo studies have not been reported in the literature .
Dosage Effects in Animal Models
There is currently no available data on the effects of varying dosages of this compound in animal models .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chlorophenoxy)-2-methylpropanenitrile typically involves the reaction of 4-chlorophenol with 2-amino-2-methylpropanenitrile under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-chlorophenoxy)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorophenoxy group.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-Amino-3-(4-chlorophenoxy)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-bromophenoxy)-2-methylpropanenitrile
- 2-Amino-3-(4-fluorophenoxy)-2-methylpropanenitrile
- 2-Amino-3-(4-methylphenoxy)-2-methylpropanenitrile
Uniqueness
2-Amino-3-(4-chlorophenoxy)-2-methylpropanenitrile is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-amino-3-(4-chlorophenoxy)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-10(13,6-12)7-14-9-4-2-8(11)3-5-9/h2-5H,7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNSYBQFQLRCIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Cl)(C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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